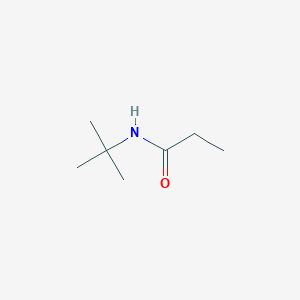
3',4'-Dihydroxyacetophenone
Overview
Description
Mechanism of Action
Target of Action
3’,4’-Dihydroxyacetophenone (3,4-DHAP) primarily targets tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase plays a significant role in the pigmentation process, and its inhibition can lead to reduced melanin production .
Mode of Action
3,4-DHAP exhibits a strong suppressive action against tyrosinase activity . It inhibits tyrosinase and reduces the protein levels of tyrosinase and the microphthalmia transcription factor (MITF), a key regulator of melanocyte survival, development, and differentiation . The inhibition of these proteins likely contributes to the antimelanogenic activity of 3,4-DHAP .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-DHAP is the melanogenesis pathway . By inhibiting tyrosinase, 3,4-DHAP disrupts the conversion of tyrosine to melanin, thereby reducing melanin production . The suppression of MITF further impacts melanogenesis, as MITF regulates the expression of genes involved in this process .
Pharmacokinetics
The bioavailability of phenolic compounds like 3,4-DHAP can often be challenging due to rapid metabolism and short-acting effects . Modifications to the compound, such as esterification or etherification of hydroxyl groups, can improve its oral bioavailability .
Result of Action
The primary molecular effect of 3,4-DHAP’s action is the inhibition of tyrosinase activity and the suppression of tyrosinase and MITF protein levels . This leads to a decrease in melanin production, contributing to its antimelanogenic activity .
Action Environment
The action, efficacy, and stability of 3,4-DHAP can be influenced by various environmental factors. For instance, the solubility of 3,4-DHAP in different solvents can affect its bioavailability and, consequently, its efficacy . Additionally, factors such as temperature and pH could potentially impact the stability of 3,4-DHAP, although specific studies on these aspects are currently lacking.
Biochemical Analysis
Biochemical Properties
3’,4’-Dihydroxyacetophenone has been found to interact with various enzymes and proteins. It has been reported to inhibit tyrosinase, an enzyme that catalyzes the oxidation of phenols . The IC50 value of this inhibition is 10 µM .
Cellular Effects
3’,4’-Dihydroxyacetophenone has been shown to have significant effects on cellular processes. In a study, it was found to reduce lipopolysaccharide (LPS)-induced inflammatory cytokines and oxidative stress in RAW 264.7 cells . It also decreased the production of reactive oxygen species (ROS), increased the expression of nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1), and promoted nuclear translocation of Nrf-2 in human umbilical vein endothelial cells (HUVECs) .
Molecular Mechanism
The molecular mechanism of action of 3’,4’-Dihydroxyacetophenone involves its interaction with various biomolecules. It has been shown to suppress the expression of inflammatory protein p65, inhibit IkBα phosphorylation, decrease the nuclear translocation of p65, and increase the expressions of anti-oxidative protein Nrf-2 and HO-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, 3’,4’-Dihydroxyacetophenone has been observed to have temporal effects. It was found to promote the formation of autophagosomes and notably increased the protein expression levels of LC3‑II/LC3‑I and PARP‑1 .
Dosage Effects in Animal Models
In animal models, the effects of 3’,4’-Dihydroxyacetophenone vary with different dosages. A study showed that it could ameliorate LPS-induced acute lung injury in vivo, with a reduction of inflammatory cytokines, oxidative stress, and nuclear factor-kappa B (NF-κB) signaling pathway activation .
Metabolic Pathways
It is known to interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Transport and Distribution
Given its biochemical properties and interactions with various biomolecules, it is likely that it is transported and distributed in a manner similar to other phenolic compounds .
Subcellular Localization
Based on its known interactions with various enzymes and proteins, it is likely that it is localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Qingxintong can be synthesized via the esterification or etherification of hydroxyl groups at the C3 and C4 positions of 3,4-dihydroxyacetophenone . The synthetic routes involve the use of reagents such as acetyl chloride and phenol derivatives under controlled conditions to achieve the desired ester or ether products .
Industrial Production Methods: Industrial production of Qingxintong involves the extraction of 3,4-dihydroxyacetophenone from the leaves of Ilex Pubescens Hook et Arnvar glaber Chang, followed by chemical modifications to enhance its stability and bioavailability . The process includes solvent extraction, purification, and chemical modification steps to produce the final compound .
Chemical Reactions Analysis
Types of Reactions: Qingxintong undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form catechols, which have significant antioxidant properties.
Substitution: Qingxintong can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and phenol derivatives are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Catechols
Substitution: Ester or ether derivatives
Scientific Research Applications
Qingxintong has a wide range of scientific research applications:
Comparison with Similar Compounds
Qingxintong is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Quinones: Similar in terms of oxidation products but have different reactivity and applications.
Phenol Derivatives: Have similar substitution reactions but vary in their therapeutic effects and stability.
Qingxintong stands out due to its combined antioxidant, anti-inflammatory, and cardiovascular protective effects, making it a valuable compound in both scientific research and therapeutic applications .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQUAMAQHHEXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152546 | |
| Record name | 3,4-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1197-09-7 | |
| Record name | 3′,4′-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4'-DIHYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OQ35LVBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)

